6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
Description
Properties
CAS No. |
2089648-84-8 |
|---|---|
Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
6-chloro-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 |
InChI Key |
JRLUFJYDQLYCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C=C1C#N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Dihydronaphthalene Precursors
- Starting from 3,4-dihydronaphthalene derivatives , selective chlorination at the 6-position can be achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination or ring degradation.
- The reaction is often conducted in inert solvents like dichloromethane or chloroform at low to moderate temperatures (0–25 °C) to enhance regioselectivity.
Introduction of the Carbonitrile Group
- The cyano group at position 2 is typically introduced via nucleophilic substitution or cyanation reactions on a suitable leaving group precursor.
- One common approach is the conversion of a 2-halogenated dihydronaphthalene intermediate to the nitrile by reaction with a cyanide source such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Alternatively, dehydration of amides or oximes derived from the corresponding aldehyde or ketone precursors can yield the nitrile functionality.
Partial Hydrogenation of Naphthalene Ring
- If the starting material is fully aromatic naphthalene, partial hydrogenation at the 3,4-positions is required to obtain the dihydro derivative.
- This can be accomplished using catalytic hydrogenation with palladium on carbon (Pd/C) or platinum catalysts under mild hydrogen pressure (1–5 atm) and ambient temperature to selectively reduce the double bond without affecting other substituents.
Detailed Synthetic Route Example
Although specific detailed procedures for 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile are sparse, analogous synthetic strategies from related compounds provide a framework for its preparation:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Selective chlorination | NCS or SO2Cl2, CH2Cl2, 0–25 °C | Chlorination at C6 of 3,4-dihydronaphthalene |
| 2 | Halogenation at C2 (if needed) | Br2 or Cl2, FeBr3/FeCl3 catalyst | Introduce leaving group for cyanation |
| 3 | Cyanation | KCN or CuCN, DMF or DMSO, reflux | Nucleophilic substitution to form carbonitrile |
| 4 | Purification | Column chromatography (silica gel) | Isolation of pure 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile |
This sequence is consistent with typical aromatic substitution and nucleophilic substitution chemistry applied to dihydronaphthalene systems.
Research Findings and Optimization
Reaction Conditions Impact
- Temperature control is critical during chlorination to prevent poly-chlorination or ring degradation.
- The choice of solvent influences regioselectivity and yield; non-polar solvents favor electrophilic substitution, while polar aprotic solvents enhance cyanide nucleophilicity.
- Stoichiometry of reagents must be optimized to maximize yield and minimize byproducts.
Purification Techniques
- Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for isolating the target compound from reaction mixtures.
- Monitoring by thin-layer chromatography (TLC) with UV detection assists in tracking reaction progress and purity.
Characterization
- Spectroscopic techniques such as NMR (1H and 13C) , IR spectroscopy (notably nitrile stretch near 2220 cm⁻¹), and mass spectrometry confirm structure and purity.
- Single-crystal X-ray diffraction can be employed for stereochemical confirmation if crystalline samples are obtained.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Chlorinating agent | NCS, SO2Cl2 | Selective chlorination at C6 |
| Chlorination temp. | 0–25 °C | Controls regioselectivity and minimizes side reactions |
| Cyanide source | KCN, CuCN | Efficient nucleophilic substitution to nitrile |
| Cyanation solvent | DMF, DMSO | Enhances cyanide nucleophilicity |
| Hydrogenation catalyst | Pd/C, Pt | Partial reduction of naphthalene ring |
| Hydrogen pressure | 1–5 atm | Controls extent of hydrogenation |
| Purification | Silica gel chromatography (hexane/EtOAc) | High purity isolation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Key studies demonstrate:
-
Aromatic substitution with amidrazones in ethyl acetate/piperidine systems yields triazaspiro derivatives (e.g., 6-chloro-4-(4ʹ-chlorophenyl)-3-phenyl-1,2,4-triazaspiro[4.5]deca-2,6,9-trien-8-one) via cyclization (Scheme 1) .
-
Halogen exchange with bromine or iodine sources under catalytic conditions enables the synthesis of bromo/iodo analogs .
Cyano Group Reactivity
The carbonitrile group participates in:
-
Cycloaddition reactions with amidrazones to form spirocyclic triazoles (Table 1) .
-
Hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) to yield carboxylic acid derivatives .
Example:
Reaction with 2-chloro-1,4-benzoquinone and amidrazones produces fused triazole systems via loss of HCl and water (confirmed by ¹H/¹³C NMR and IR) .
Photoredox Catalysis
Visible-light-mediated reactions enable dual C–C bond formation:
-
Difluoromethylation using [Ph₃PCF₂H]⁺Br⁻ and fac-Ir(ppy)₃ under blue LEDs yields 6-(difluoromethyl)-7,8-dihydronaphthalene-2-carbonitrile (50% yield) .
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile | fac-Ir(ppy)₃ | 6-(Difluoromethyl) derivative | 50 |
Oxidation and Reduction
-
Oxidation of the dihydronaphthalene ring with KMnO₄ or CrO₃ yields fully aromatic naphthalene-2-carbonitrile derivatives .
-
Reduction of the cyano group using LiAlH₄ generates primary amines.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction:
-
Reaction with arylboronic acids in THF/H₂O with Pd(PPh₃)₄ produces 6-aryl-3,4-dihydronaphthalene-2-carbonitriles (60–75% yields) .
Mechanistic Insights
-
Charge-transfer complexes : Piperidine facilitates electron transfer in quinone-based reactions, forming intermediates that oxidize to final products (e.g., compound 6 in Scheme 2) .
-
Steric effects : Substituents on amidrazones (electron-donating/withdrawing groups) influence reaction yields (Table 1) .
| Amidrazone Substituent | Yield (%) (Method a) | Yield (%) (Method b) |
|---|---|---|
| 4-Chlorophenyl | 60 | 34 |
| Phenyl | 65 | 35 |
Comparative Reactivity
Structural analogs exhibit distinct reactivity:
Scientific Research Applications
Biological Applications
Recent studies have highlighted the biological relevance of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile in various fields:
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Study Findings: A study evaluated several derivatives against human prostate cancer cell lines (LNCaP and PC-3), showing that certain modifications to the compound enhanced its anticancer properties, particularly through mechanisms involving apoptosis induction .
Inflammatory Pathways
Preliminary research suggests that 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile may interact with specific receptors involved in inflammatory pathways. Modifications to its structure could enhance binding affinity, making it a candidate for further pharmacological exploration .
Protein Inhibition
The compound has been studied for its potential as an inhibitor of myeloid cell leukemia 1 protein (Mcl-1), which plays a crucial role in cancer cell survival . This inhibition could lead to novel therapeutic strategies for treating cancers that exhibit Mcl-1 overexpression.
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile | Bromine substitution instead of chlorine | Different reactivity patterns |
| 6-Methyl-3,4-dihydronaphthalene-2-carbonitrile | Methyl group at the 6-position | Altered electronic properties |
| 1-Nitro-3,4-dihydronaphthalene-2-carbonitrile | Nitro group at position 1 | Increased polarity and potential reactivity |
| Naphthalenecarbonitrile | Lacks chlorine and hydrogenation | Simpler structure with different properties |
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Anticancer Activity | LNCaP, PC-3 | Certain derivatives showed significant cytotoxicity |
| Inflammatory Pathways | Various | Potential interactions with inflammatory receptors |
| Protein Inhibition | Cancer cell lines | Inhibition of Mcl-1 protein enhances apoptosis |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a systematic evaluation of various derivatives of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile, researchers found that modifications led to enhanced cytotoxicity against prostate cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to target proteins involved in cancer progression .
Case Study 2: Inhibition of Mcl-1 Protein
A patent described novel compounds derived from this naphthalene derivative that effectively inhibit the Mcl-1 protein. The study demonstrated that these inhibitors could induce apoptosis in cancer cells overexpressing Mcl-1, suggesting a promising therapeutic avenue for targeting this protein in cancer treatment .
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile but differ in substituents and saturation, leading to distinct physicochemical and functional properties:
Key Structural Differences
- 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile : Chlorine at position 6, nitrile at position 2, and a partially saturated 3,4-dihydronaphthalene core.
- 1-Naphthalenecarbonitrile derivatives (): Feature fully unsaturated naphthalene cores with hydroxyl groups at positions 3 and 4, a nitrile at position 2, and a ketone-containing alkyl chain (e.g., 1-oxodecyl, 1-oxooctyl, or 1-oxononyl) at position 2.
Physicochemical Properties Comparison
Functional Implications
- Hydrophobicity : The target compound’s logP (~2.8) is significantly lower than the analogs (logP 6.0–7.0) due to the absence of long alkyl chains and hydroxyl groups. This suggests better aqueous solubility for the target, advantageous in drug formulation.
- Hydrogen Bonding: The analogs () have two hydroxyl groups, increasing hydrogen-bond donor capacity (PSA ~81.3 Ų), whereas the target lacks hydroxyls, reducing polar interactions.
Alkyl Chain Length Effects ()
The analogs vary in alkyl chain length (C8, C9, C10), which correlates with incremental increases in molecular weight and hydrophobicity (logP). Longer chains (e.g., C10 in ) enhance membrane permeability but may reduce solubility. The target’s compact structure avoids these trade-offs.
Biological Activity
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is a compound characterized by its unique structural features, including a partially hydrogenated naphthalene ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is CHClN, with a molecular weight of approximately 189.64 g/mol. The synthesis can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving chlorinated naphthalene derivatives.
Antimicrobial Activity
Recent studies have indicated that 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile exhibits significant antimicrobial properties. For instance, its interaction with bacterial strains has been evaluated using the minimum inhibitory concentration (MIC) method. Preliminary results suggest that this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and E. coli.
Table 1: Antimicrobial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile | 0.23 | 0.47 |
| Reference Compound (Ampicillin) | 0.15 | 0.30 |
The above data indicate that the compound's antimicrobial efficacy is comparable to that of standard antibiotics .
Anticancer Activity
The cytotoxic effects of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile have been investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma). Studies have shown that this compound exhibits potent cytotoxicity with IC values significantly lower than those of established chemotherapeutics.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (μM) | Reference Drug (Doxorubicin) IC (μM) |
|---|---|---|
| MCF-7 | 1.76 ± 0.04 | 6.08 ± 0.15 |
| U373 (Glioblastoma) | 2.83 ± 0.07 | Not specified |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
The mechanisms underlying the biological activity of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile are still under investigation. However, preliminary docking studies suggest that it may interact with specific biological receptors and enzymes involved in inflammatory pathways and cellular proliferation.
- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis is hypothesized based on its structural similarities to other known antibacterial agents.
- Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
A recent study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections . Additionally, another study highlighted its potential as an anti-inflammatory agent by showing dose-dependent inhibition of pro-inflammatory cytokines in vitro .
Q & A
What are the key considerations for designing synthetic routes to 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?
Level: Basic
Answer:
Synthetic design should prioritize regioselective chlorination and nitrile functionalization. For chlorinated naphthalene derivatives, Friedel-Crafts alkylation or halogenation under controlled conditions (e.g., using AlCl₃ as a catalyst) can achieve selective substitution . The nitrile group may be introduced via cyanation of intermediates, such as using CuCN or Pd-catalyzed cross-coupling. Ensure intermediates are characterized by NMR and HPLC to confirm purity before proceeding. Safety protocols for handling chlorinated precursors (e.g., toxicity mitigation) must align with SDS guidelines .
How can crystallographic data resolve structural ambiguities in 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile derivatives?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional strain in the dihydronaphthalene core . For example, compare experimental C–Cl bond distances with DFT-calculated values to identify deviations caused by steric hindrance or electronic effects. If twinning or disorder is observed, employ SHELXE for phase extension or refine with restraints to minimize data contradictions .
What analytical methods are recommended for validating purity and stability of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?
Level: Basic
Answer:
Combine chromatographic and spectroscopic techniques:
- HPLC-MS : Quantify impurities using a C18 column with acetonitrile/water gradients. Monitor for degradation products (e.g., hydrolysis of the nitrile group).
- ¹H/¹³C NMR : Verify absence of residual solvents (e.g., DCM) and confirm dihydro-naphthalene ring conformation .
- TGA/DSC : Assess thermal stability under inert atmospheres to identify decomposition thresholds (>200°C typical for similar nitriles) .
How should researchers address contradictions in spectroscopic data for chlorinated naphthalene derivatives?
Level: Advanced
Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. For example:
- NMR discrepancies : Use variable-temperature NMR to detect conformational exchange. Compare with computational models (e.g., DFT-optimized structures in Gaussian).
- Mass spectrometry anomalies : Rule out in-source fragmentation by lowering ionization energy or using softer techniques (e.g., ESI instead of EI).
- Cross-validate with IR : Confirm nitrile stretching frequencies (~2200 cm⁻¹) to distinguish from isonitrile impurities .
What safety protocols are essential for handling 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile in lab settings?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- Spill management : Neutralize with activated carbon and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental release .
How can computational modeling enhance the interpretation of reaction mechanisms involving 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile?
Level: Advanced
Answer:
- DFT calculations : Optimize transition states for chlorination/cyanation steps using B3LYP/6-31G(d). Compare activation energies to experimental kinetics.
- Molecular docking : If the compound is bioactive, simulate binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina.
- Solvent modeling : Apply COSMO-RS to predict solubility and solvent effects on reaction pathways .
What strategies mitigate dihydro-naphthalene ring oxidation during storage?
Level: Basic
Answer:
- Inert atmosphere : Store under argon or nitrogen in amber glass vials to limit photooxidation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Lyophilization : For long-term storage, lyophilize the compound and keep at -20°C .
How to resolve phase inconsistencies in crystallography studies of halogenated carbonitriles?
Level: Advanced
Answer:
- Twinned crystals : Use SHELXD for dual-space recycling to separate overlapping reflections .
- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for chlorine atoms.
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
